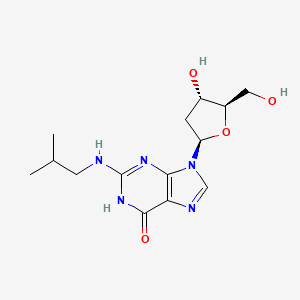
Rabeprazol sódico
Descripción general
Descripción
Rabeprazole Sodium is an organic sodium salt and a prodrug . It is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome .
Synthesis Analysis
Rabeprazole Sodium is subjected to various stress conditions such as acid hydrolysis, oxidation, and aqueous hydrolysis during its synthesis . A process for the synthesis of Rabeprazole Sodium has been developed in a laboratory, and six impurities were identified during this process .Molecular Structure Analysis
The molecular formula of Rabeprazole Sodium is C18H20N3NaO3S . It has a molecular weight of 381.4 g/mol . The IUPAC name is sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide .Chemical Reactions Analysis
Rabeprazole Sodium blocks the final step of gastric acid secretion . In gastric parietal cells, Rabeprazole Sodium is protonated, accumulates, and is transformed to an active sulfenamide . When studied in vitro, Rabeprazole Sodium is chemically activated at pH 1.2 with a half-life of 78 seconds .Physical And Chemical Properties Analysis
Rabeprazole Sodium belongs to the class of anti-secretory drugs, with benzimidazoles substitution . These drugs induce gastric acid secretion through precise inhibition of the enzyme H+/K±ATPase (acid or proton pump) . This effect helps to treat and prevent conditions in which gastric acid directly aggravates symptoms such as duodenal and gastric ulcers .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad por reflujo gastroesofágico (ERGE)
El rabeprazol sódico se utiliza ampliamente en el tratamiento de la ERGE, donde ayuda a aliviar los síntomas como la acidez estomacal, la regurgitación y la dificultad para tragar. Lo logra inhibiendo la bomba de protones en las células del estómago responsables de la producción de ácido, lo que reduce la secreción de ácido gástrico y aumenta el pH gástrico {svg_1}.
Cicatrización de la esofagitis erosiva
Debido a sus efectos supresores del ácido, el this compound es eficaz para curar las erosiones o úlceras en el revestimiento del esófago causadas por la exposición excesiva al ácido. Esta aplicación es crucial para pacientes que sufren de reflujo ácido severo que ha llevado a daños en el esófago {svg_2}.
Úlceras duodenales
El this compound se utiliza para tratar y prevenir las úlceras duodenales, en particular las causadas por la infección por Helicobacter pylori o el uso de fármacos antiinflamatorios no esteroideos (AINE). Ayuda reduciendo la producción de ácido estomacal, que de otro modo podría exacerbar estas úlceras {svg_3}.
Síndrome de Zollinger-Ellison
Esta condición, caracterizada por una producción excesiva de ácido gástrico, es otra área donde se aplica el this compound. Ayuda a controlar los síntomas inhibiendo la enzima H+/K+ATPasa, que es la bomba ácida responsable de la secreción de ácido {svg_4}.
Desarrollo de la formulación de liberación inmediata
La investigación científica se ha centrado en el desarrollo de comprimidos de this compound oral de liberación inmediata con rápida eficacia y estabilidad gástrica. Esto es particularmente beneficioso para pacientes que requieren alivio terapéutico inmediato de los trastornos relacionados con el ácido {svg_5}.
Técnicas de formulación avanzadas
La investigación ha explorado diversas técnicas de formulación avanzadas para el this compound, como nanopartículas, nanosuspensiones, micropartículas y supositorios. Estas formulaciones novedosas tienen como objetivo mejorar la estabilidad, la eficacia y el cumplimiento del paciente del fármaco {svg_6}.
Mecanismo De Acción
Target of Action
Rabeprazole sodium primarily targets the H+/K+ ATPase enzyme , also known as the gastric proton pump , located at the secretory surface of the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion.
Mode of Action
Rabeprazole sodium belongs to a class of antisecretory compounds, the substituted benzimidazole proton-pump inhibitors . It is a prodrug, which means it is inactive in its ingested form. In the acidic environment of the parietal cells, it transforms into its active sulphenamide form . The active form of Rabeprazole inhibits the H+/K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .
Biochemical Pathways
By inhibiting the H+/K+ ATPase enzyme, Rabeprazole sodium disrupts the final step in the biochemical pathway of gastric acid secretion . This results in a significant reduction in the volume of gastric acid produced, thereby increasing the pH within the stomach. This action can provide symptomatic relief for conditions where gastric acid directly worsens symptoms, such as duodenal and gastric ulcers .
Pharmacokinetics
Rabeprazole sodium exhibits a bioavailability of approximately 52% . It is metabolized mainly non-enzymatically, with renal elimination of the metabolites . The metabolism involves the liver enzymes CYP2C19 and CYP3A4 . The elimination half-life of Rabeprazole sodium is approximately 1 hour , and about 90% of the drug is excreted via the kidneys as metabolites .
Result of Action
The inhibition of gastric acid secretion by Rabeprazole sodium leads to a decrease in gastric acidity. This is beneficial in the treatment and prevention of conditions where gastric acid directly worsens symptoms, such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers . It is also used to eradicate Helicobacter pylori and to treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Rabeprazole sodium can be influenced by environmental factors. For instance, the formulation type and feeding status can affect the bioavailability and absorption of Rabeprazole . Additionally, the acidic environment of the stomach is crucial for the conversion of Rabeprazole from its prodrug form to its active sulphenamide form .
Safety and Hazards
Propiedades
IUPAC Name |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044205 | |
| Record name | Rabeprazole sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117976-90-6 | |
| Record name | Rabeprazole sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabeprazole sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)

